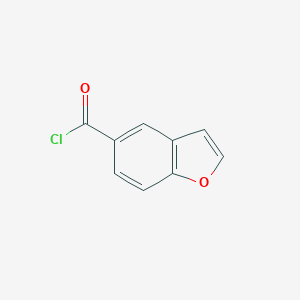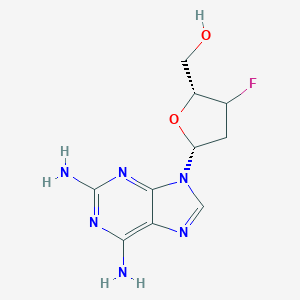
Adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' is a synthetic analog of adenosine that has been extensively studied for its potential therapeutic applications. Adenosine is a naturally occurring nucleoside that plays a critical role in cellular metabolism and signaling. The synthetic analog, adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' has been shown to have unique properties that make it a promising candidate for a variety of scientific research applications.
Mecanismo De Acción
Adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' acts as an agonist for the adenosine receptor, which is a G protein-coupled receptor that is involved in various cellular processes. Activation of the adenosine receptor by adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' leads to the activation of various signaling pathways that result in the observed biological effects.
Efectos Bioquímicos Y Fisiológicos
Adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' has been shown to have various biochemical and physiological effects. These include the inhibition of cell growth, induction of apoptosis, modulation of neurotransmitter release, and regulation of blood flow. These effects are mediated through the activation of the adenosine receptor and subsequent activation of various signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' has several advantages for use in lab experiments. These include its high potency, specificity, and selectivity for the adenosine receptor. However, its limitations include its relatively high cost, the need for specialized equipment and reagents for its synthesis, and the need for careful handling due to its potential toxicity.
Direcciones Futuras
There are several future directions for the study of adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-'. These include the development of new synthetic methods for its production, the identification of new therapeutic applications, and the exploration of its potential use in combination with other drugs or therapies. Additionally, further studies are needed to fully elucidate its mechanism of action and to determine its potential side effects. Overall, adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' is a promising candidate for a variety of scientific research applications and warrants further investigation.
Métodos De Síntesis
Adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' is synthesized through a multi-step process that involves the use of various chemical reagents and techniques. The synthesis usually starts with the conversion of ribose to an intermediate that can be further modified to produce the final product. The final step involves the addition of a fluorine atom to the ribose ring to produce the 3'-fluoro-derivative of adenosine.
Aplicaciones Científicas De Investigación
Adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and cardiovascular research. In cancer research, adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, it has been studied for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. In cardiovascular research, it has been studied for its potential use in the treatment of heart disease.
Propiedades
Número CAS |
114753-53-6 |
|---|---|
Nombre del producto |
Adenosine, 2-amino-2',3'-dideoxy-3'-fluoro- |
Fórmula molecular |
C10H13FN6O2 |
Peso molecular |
268.25 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3-fluorooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H13FN6O2/c11-4-1-6(19-5(4)2-18)17-3-14-7-8(12)15-10(13)16-9(7)17/h3-6,18H,1-2H2,(H4,12,13,15,16)/t4-,5+,6+/m0/s1 |
Clave InChI |
VWQYIIIPRYCMSY-KVQBGUIXSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)F |
SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)F |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)F |
Sinónimos |
3'-fluoro-2,6-diaminopurine-2',3'-dideoxyriboside 3'-fluoro-2-amino-2',3'-dideoxyadenosine FddDAPR |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



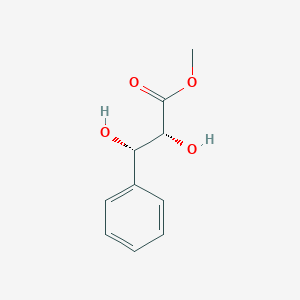
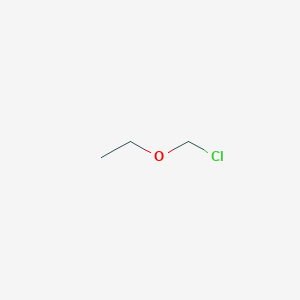
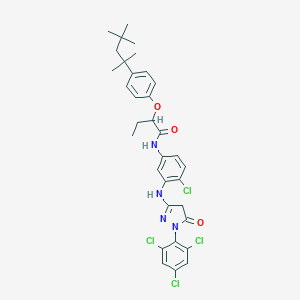
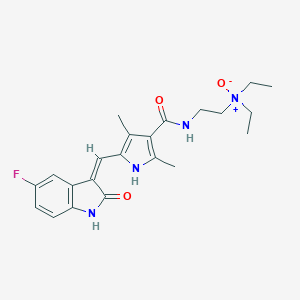
![1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B45469.png)
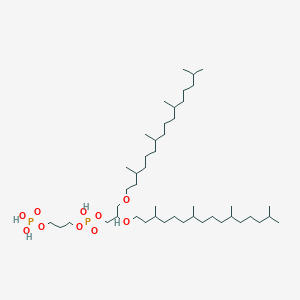
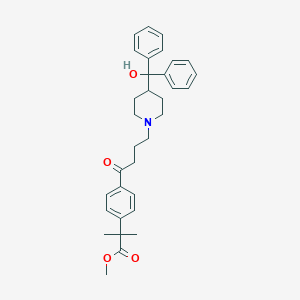

![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)
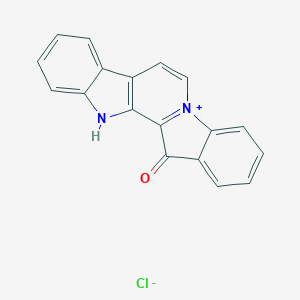
![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)


